2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
Description
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propan-1-ol backbone substituted with an amino group at the C2 position and a 4-chlorophenyl group at the C1 position. Its molecular formula is C₉H₁₃Cl₂NO, with a molecular weight of 222.11 g/mol (approximated based on structural analogs) . The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications, particularly in drug discovery and synthesis of bioactive molecules.
Properties
CAS No. |
35086-95-4 |
|---|---|
Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid Ester Route
The sulfuric acid ester route, detailed in patent CN101880261A, begins with the reaction of erythro-2-amino-1-(4-chlorophenyl)propanol with sulfuric acid to form a sulfate ester intermediate. This intermediate undergoes nucleophilic substitution with carbon disulfide (CS₂) in the presence of alkali hydroxides (e.g., NaOH or KOH) at 110°C for 10 hours, yielding trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone . Subsequent oxidation with 30% hydrogen peroxide at 30°C for 2 hours produces trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone , with a reported yield of 84.5% after recrystallization. While this method primarily targets thiazolidinone derivatives, the intermediate trans-2-amino-1-(4-chlorophenyl)propanol serves as the foundational precursor for the hydrochloride salt.
Critical Reaction Parameters:
Direct Amination of Propanol Derivatives
An alternative approach involves the reductive amination of 1-(4-chlorophenyl)propan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding amino alcohol. Acidic workup with hydrochloric acid (HCl) converts the free base into This compound .
Optimization Insights:
-
pH Control : Maintaining a pH of 8–9 during amination prevents over-reduction.
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
Physicochemical Properties and Characterization
Structural and Spectroscopic Data
The molecular formula C₉H₁₃Cl₂NO (MW: 222.11 g/mol) corresponds to the hydrochloride salt, as confirmed by high-resolution mass spectrometry (HRMS). Key spectroscopic features include:
| Property | Value/Observation |
|---|---|
| Melting Point | 244–245°C |
| ¹H NMR (DMSO-d₆) | δ 7.45–7.30 (m, 4H, Ar-H), δ 4.80 (s, 1H, OH), δ 3.20 (m, 2H, NH₂) |
| IR (KBr) | 3300 cm⁻¹ (O-H/N-H stretch), 1600 cm⁻¹ (C=C aromatic) |
Industrial-Scale Production Challenges
Waste Management and Cost Efficiency
The sulfuric acid ester route, while high-yielding, generates significant waste due to multi-step reactions. For every kilogram of product, approximately 3.5 kg of aqueous waste (containing sulfates and unreacted alkali) requires treatment. Transitioning to catalytic hydrogenation or continuous-flow systems may reduce solvent consumption by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alcohol oxidation | PCC (pyridinium chlorochromate) in dichloromethane | 2-Amino-1-(4-chlorophenyl)propan-1-one | 75–85% | |
| Alcohol oxidation | KMnO₄ in acidic aqueous solution | Same ketone product | 60–70% |
-
Mechanism : PCC oxidizes the alcohol via a two-electron transfer process, forming a chromate intermediate that decomposes to release the ketone.
Substitution Reactions
The amine group participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, NaOH, ethanol | N-Ethyl derivative | Requires inert atmosphere | |
| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | Room temperature, 2–4 hours |
-
Key Insight : Steric hindrance from the chlorophenyl group slows reaction rates compared to simpler amines.
Esterification
The hydroxyl group reacts with acylating agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Reflux, 1 hour | Acetylated ester | 90–95% | |
| Benzoyl chloride | RT, DMAP catalyst | Benzoyl ester | 80–85% |
-
Applications : Ester derivatives are used to modify solubility for pharmaceutical formulations.
Reduction Reactions
The amino group can be reduced under specific conditions:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | Primary amine derivative | Risk of over-reduction | |
| NaBH₄/I₂ | Methanol, RT | Secondary alcohol | Limited applicability |
-
Challenges : Over-reduction may occur if stoichiometry is not tightly controlled.
Salt Formation and Stability
As a hydrochloride salt, the compound exhibits unique reactivity:
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Solubility | 50 mg/mL in water | 25°C | |
| pH stability | 4.0–6.0 | Aqueous solution |
-
Decomposition : Prolonged exposure to alkaline conditions (>pH 8) leads to free base formation and precipitation .
Stereochemical Influence on Reactivity
The (1R,2S) configuration impacts reaction outcomes:
| Reaction | Diastereomer Reactivity | Notes | Reference |
|---|---|---|---|
| Acylation | (1R,2S) reacts 2× faster than (1S,2R) | Steric effects from chlorophenyl group | |
| Oxidation | (1R,2S) yields 10% higher ketone purity | Catalyst alignment with chiral center |
Industrial-Scale Reaction Data
Optimized parameters for large-scale synthesis:
| Parameter | Value | Impact | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Minimizes racemization | |
| Catalyst | 5 mol% chiral Ru complex | Enantiomeric excess >99% | |
| Reaction Time | 12–18 hours | Trade-off between yield and cost |
This compound’s reactivity profile underscores its versatility in organic synthesis and drug development. Future research could explore its catalytic asymmetric reactions and applications in chiral auxiliaries.
Scientific Research Applications
Chemistry
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.
- Reduction : Forms different amines or alcohols with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitution, replacing amino or hydroxyl groups with other functional groups.
This versatility makes it a valuable compound for synthesizing complex organic molecules.
Biology
The compound has garnered interest in biological research due to its sympathomimetic properties, mimicking the effects of the sympathetic nervous system. Studies have indicated that it promotes the release of norepinephrine and epinephrine, neurotransmitters crucial for the body's "fight-or-flight" response. This has implications for:
- Neurotransmitter Release Studies : Researchers use this compound to investigate mechanisms regulating neurotransmitter release, which can lead to insights into conditions like anxiety and hypertension.
Case Study:
A study demonstrated that 4-chloronorephedrine hydrochloride effectively increased norepinephrine levels in neuronal cultures, suggesting potential therapeutic applications for disorders associated with norepinephrine dysregulation .
Medicine
In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural similarity to ephedrine positions it as a candidate for developing new drugs targeting respiratory issues and cardiovascular conditions.
Case Study:
Research has shown that derivatives of this compound exhibit enhanced pharmacological activity compared to ephedrine, leading to investigations into its potential as a safer alternative in treating asthma .
Industry
The compound is also utilized in the production of dyes and dye intermediates. Its chemical properties facilitate the synthesis of various colorants used in textiles and other applications.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds with halogen substitutions at the para position of the phenyl ring exhibit distinct electronic and steric properties:
- 4-Fluoro analogs: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (C₉H₁₃ClFNO, MW 205.66) has reduced lipophilicity compared to the 4-chloro derivative due to fluorine’s smaller atomic radius and higher electronegativity. This may influence receptor binding affinity and metabolic stability .
- 4-Chloro analogs: The chlorine atom in 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride enhances lipophilicity (higher logP vs. fluoro analogs), favoring membrane permeability and CNS penetration .
Functional Group Variations: Alcohol vs. Ketone
- Ketone derivatives: 2-Amino-1-(4-chlorophenyl)-1-ethanone hydrochloride (C₈H₈ClNO, MW 169.61) lacks the hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility. Cathinone derivatives like this are associated with stimulant activity due to dopamine reuptake inhibition . 2-(Methylamino)-1-(4-methylphenyl)-1-propanone hydrochloride (C₁₁H₁₅NO·HCl, MW 213.7) introduces a methylamino group, altering metabolic pathways and receptor selectivity .
Positional Isomerism
- (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (C₉H₁₃Cl₂NO, MW 222.11) shifts the chlorophenyl group to the C3 position, altering spatial orientation and likely impacting receptor interactions compared to the target compound .
Data Tables
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Research Findings
- Spectroscopic Characterization: Cathinone analogs (e.g., N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one HCl) were identified using NMR, IR, and X-ray crystallography, confirming structural features critical for designer drug activity .
- Synthetic Applications: Custom synthesis of 2-amino-1-(4-chlorophenyl)-1-ethanone HCl supports drug discovery, with >98% purity and batch-to-batch consistency .
- Steric Effects: Branched analogs like 2-amino-1-(4-fluorophenyl)-2-methylpropane HCl exhibit reduced metabolic degradation due to steric shielding .
Biological Activity
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 4-chloronorephedrine hydrochloride, is a synthetic compound related to ephedrine. It possesses a molecular formula of C₉H₁₂ClNO and is characterized by an amino group, a hydroxyl group, and a chlorinated phenyl ring. This compound has garnered attention in pharmacological research due to its sympathomimetic properties, which mimic the effects of the sympathetic nervous system.
The compound appears as a colorless to slightly yellow solid and is soluble in water and various organic solvents. Its structural features allow it to interact with neurotransmitter systems, particularly influencing the release of norepinephrine and epinephrine, which are critical in the body's stress response.
Research indicates that this compound exhibits stimulant effects akin to those of ephedrine. It promotes the release of norepinephrine and epinephrine, neurotransmitters involved in the "fight-or-flight" response. This activity positions it as a valuable tool for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine .
Stimulant Effects
The compound's stimulant effects have been documented in various studies, highlighting its potential applications in treating conditions associated with norepinephrine dysregulation, such as anxiety disorders and hypertension. Its ability to enhance norepinephrine levels allows researchers to explore how different factors modulate this process .
Comparative Analysis
The following table summarizes key compounds related to this compound, illustrating their molecular formulas and primary features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ephedrine | C₁₄H₁₉NO₃ | Naturally occurring sympathomimetic agent |
| Phenylephrine | C₉H₁₃NO₂ | Selective α₁ adrenergic receptor agonist |
| Amphetamine | C₉H₁₃N | Central nervous system stimulant |
This compound is distinguished by its specific chlorine substitution on the phenyl ring, which may influence its pharmacological profile and biological activity .
Case Studies
Several studies have investigated the effects of this compound on neurotransmitter systems:
- Norepinephrine Release Studies : Research has shown that this compound significantly increases norepinephrine release in neuronal cultures. This effect parallels that observed with ephedrine, suggesting similar mechanisms of action .
- Physiological Response Investigations : In animal models, administration of this compound has resulted in increased heart rate and blood pressure, consistent with sympathomimetic activity. Such findings support its potential therapeutic use in conditions requiring enhanced sympathetic tone .
- Neurotransmitter Dysregulation Research : Studies focusing on anxiety disorders have highlighted the relevance of norepinephrine modulation by this compound. Its ability to stimulate norepinephrine release may provide insights into developing new treatments for anxiety-related conditions .
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A common synthesis involves halogenation of a propiophenone derivative followed by amination. For example, bromine in dichloromethane can be added dropwise to 4-chloropropiophenone under controlled conditions to form the intermediate, which is subsequently reduced and aminated. Reaction efficiency depends on stoichiometric ratios (e.g., bromine:substrate at 1:1), temperature control (0–5°C for halogenation), and purification via recrystallization . Solvent choice (e.g., dichloromethane for halogenation, ethanol for crystallization) and inert atmospheres (N₂/Ar) improve yield .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference standards (e.g., aromatic protons at δ 7.2–7.4 ppm, amine protons at δ 1.5–2.0 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 206.07 for C₉H₁₂ClNO·HCl) and assess purity (>98% via HPLC) .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, ethanol, methanol) but poorly in non-polar solvents (hexane). Aqueous solubility decreases at pH > 7 due to freebase formation .
- Stability : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs above 40°C or in humid environments, forming impurities like dehydrochlorinated derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ catalysts like (R)-BINAP-Ru complexes for enantioselective hydrogenation of ketone intermediates .
- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .
Q. What strategies are effective for impurity profiling and quantification in batch synthesis?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C, 24h), light (UV, 48h), and acidic/alkaline conditions to identify degradation products .
- LC-MS/MS : Detect trace impurities (e.g., m/z 188.06 for dechlorinated byproducts) with a limit of quantification (LOQ) < 0.1% .
- Reference Standards : Use synthesized impurities (e.g., 1-(4-chlorophenyl)propan-1-ol) as internal standards for calibration .
Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?
- Methodological Answer :
- Target Prediction : Molecular docking (e.g., AutoDock Vina) suggests affinity for adrenergic receptors (α1/β2 subtypes) due to structural similarity to norephedrine derivatives .
- In Vitro Assays :
- Radioligand Binding : Compete with [³H]-prazosin for α1-adrenoceptor binding in rat aorta membranes .
- Functional Assays : Measure vasoconstriction in isolated artery preparations (EC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
